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Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies for
predicting the toxicity of impurities associated with rocuronium bromide, a widely used
neuromuscular blocking agent. In the pharmaceutical industry, ensuring the safety of drug
products is paramount, and this includes a thorough evaluation of potential impurities. In-silico
toxicology offers a rapid, cost-effective, and ethically considerate approach to assess the
toxicological risks of these impurities, particularly in early stages of drug development. This
guide details the identification of common rocuronium bromide impurities, outlines the
principles of in-silico toxicity prediction with a focus on mutagenicity, cardiotoxicity, and
hepatotoxicity, and provides a framework for interpreting and reporting the results in a
regulatory context.

Introduction to Rocuronium Bromide and its
Impurities

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset
and intermediate duration of action.[1] It is an aminosteroidal compound that acts by
competitively binding to nicotinic cholinergic receptors at the motor end-plate.[2] The synthesis
and degradation of rocuronium bromide can lead to the formation of various process-related
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and degradation impurities. The presence of these impurities, even at trace levels, necessitates
a thorough toxicological risk assessment to ensure patient safety.

Forced degradation studies have shown that rocuronium bromide is susceptible to hydrolysis
and oxidation.[3] A key hydrolytic degradation product is Impurity C (17-desacetyl rocuronium
bromide).[4] Under oxidative stress, the morpholine ring of rocuronium can undergo opening to
form an N-ethanoyl-formamide derivative.[3] Other identified impurities include:

Impurity A (Desallyl Rocuronium)[5]

Impurity D (3-Acetyl-17-desacetyl Rocuronium Bromide)[6]

Impurity E (2-Pyrrolidinyl Desmorpholinyl Rocuronium Bromide)[7]

Impurity F[8]

Impurity G (Desacetyl Desallyl Rocuronium)[9]

Impurity H (1,2-Dehydro-3-oxo Rocuronium Bromide)[10]

A comprehensive list of these impurities, along with their chemical identifiers, is provided in the
data tables below.

In-Silico Toxicity Prediction: Methodologies and
Workflows

In-silico toxicology utilizes computational models to predict the potential adverse effects of
chemicals based on their structure. For pharmaceutical impurities, the primary focus is often on
mutagenicity, as outlined in the ICH M7 guideline.[11] However, other toxicological endpoints
such as cardiotoxicity and hepatotoxicity are also of significant concern.

Mutagenicity and Genotoxicity Assessment

The ICH M7 (R1) guideline recommends a two-pronged (Q)SAR (Quantitative Structure-Activity
Relationship) approach for the assessment of mutagenic impurities.[11] This involves the use
of two complementary methodologies: one expert rule-based and one statistical-based.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25564990/
https://db.cbg-meb.nl/pars/h100154.pdf
https://pubmed.ncbi.nlm.nih.gov/25564990/
https://www.pharmaffiliates.com/en/119302-24-8-rocuronium-bromide-impurity-a-pa1831010.html
https://veeprho.com/impurities/rocuronium-bromide-ep-impurity-d/
https://veeprho.com/impurities/rocuronium-bromide-ep-impurity-e/
https://www.biosynth.com/p/IR178405/1190105-66-8-rocuronium-bromide-ep-impurity-f-br
https://www.pharmaffiliates.com/en/parentapi/rocuronium-bromide-impurities
https://veeprho.com/impurities/rocuronium-bromide-ep-impurity-h/
https://www.lhasalimited.org/solutions/in-silico-mutagenicity-assessment/
https://www.lhasalimited.org/solutions/in-silico-mutagenicity-assessment/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base
of structural alerts, which are molecular substructures known to be associated with toxicity.
[11] The software identifies these alerts in the query molecule and provides a qualitative
prediction of the likelihood of toxicity.

o Statistical-Based Systems (e.g., Sarah Nexus): These models are built on large datasets of
experimental results and use statistical algorithms to predict the probability of a compound
being mutagenic.[12] They provide a quantitative measure of confidence in the prediction.

The combination of these two approaches provides a more robust assessment than either
method alone.

Cardiotoxicity and Hepatotoxicity Assessment

While not as formally codified as mutagenicity assessment, in-silico models are increasingly
being used to predict organ-specific toxicities. These models often rely on QSAR and machine
learning algorithms trained on large datasets of compounds with known cardiotoxic or
hepatotoxic effects. For aminosteroidal compounds like rocuronium and its impurities, specific
structural motifs may be associated with an increased risk of these toxicities.

Data Presentation: Rocuronium Bromide and its
Impurities

The following tables summarize the available information on rocuronium bromide and its
identified impurities. Due to the limited availability of public quantitative toxicity data for the
specific impurities, a read-across approach using data from structurally similar compounds may
be necessary for a comprehensive risk assessment.

Table 1: Identification of Rocuronium Bromide and Its Impurities
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Compound
Name

Impurity
Designation

CAS Number

Molecular
Formula

Molecular
Weight ( g/mol

)

Rocuronium

Bromide

119302-91-9

C32H53BrN204

609.68

Desallyl

Rocuronium

Impurity A

119302-24-8

C290H48N204

488.70

17-Desacetyl
Rocuronium

Bromide

Impurity C

119302-86-2

C30Hs51BrN203

567.64

3-Acetyl-17-
desacetyl
Rocuronium

Bromide

Impurity D

1190105-63-5

C32H53BrN204

609.68

2-Pyrrolidinyl
Desmorpholinyl
Rocuronium

Bromide

Impurity E

1190105-65-7

C32Hs53BrN203

593.68

Rocuronium

Bromide Impurity

F

Impurity F

1190105-66-8

C34Hs5BrN204

635.72

Desacetyl
Desallyl
Rocuronium

Impurity G

119302-20-4

C27H46N203

446.67

1,2-Dehydro-3-

oxo Rocuronium

Bromide

Impurity H

1190105-67-9

C32H49BrN204

605.65

Oxidative
Degradation

Product

Not Available

C31Hs51N20s%

531.3792 (m/z)

Table 2: Available Toxicological Data for Rocuronium Bromide
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Toxicological . Route of
. Species o . Value Reference
Endpoint Administration
200 - 2,000
LD50 Rat Oral
mg/kg
LD50 Rat Intravenous 0.3 mg/kg [13]
LD50 Dog Intravenous 135 mg/kg [13]
NOAEL
0.05 mg/kg body
(Developmental Rat Intravenous ) [13]
- weight
Toxicity)
Negative in
Ames,
o Chromosomal
Genotoxicity (in )
] - - Aberration, and [14]
vitro) .
Mammalian Cell
Gene Mutation
assays
o Negative in
Genotoxicity (in _
Rat - Micronucleus [13]

Vivo)

test

Note: Quantitative toxicity data for the specific impurities of rocuronium bromide is not readily

available in the public domain. A thorough toxicological assessment would require either

dedicated experimental studies or a robust in-silico analysis supported by expert review and

read-across from structurally related compounds.

Experimental Protocols for In-Silico Toxicity

Prediction

General Workflow for ICH M7 Mutagenicity Assessment

The following workflow outlines the key steps for an ICH M7 compliant in-silico mutagenicity

assessment.
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ICH M7 In-Silico Mutagenicity Assessment Workflow

Input

Impurity Chemical Structure (SMILES, MOL file)

-Silico Predictian

Expert Rule-Based System Statistical-Based System
(e.g., Derek Nexus) (e.g., Sarah Nexus)

Click to download full resolution via product page

Caption: ICH M7 workflow for mutagenicity prediction.

Protocol:

o Obtain Chemical Structures: The chemical structure of each impurity is obtained in a
machine-readable format (e.g., SMILES or MOL file).

o Expert Rule-Based Prediction (Derek Nexus):

o Import the impurity structure into the Derek Nexus software.

o Run the mutagenicity prediction endpoint.
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o The software will identify any structural alerts and provide a qualitative prediction (e.qg.,

"plausible,” "probable," "equivocal,” "improbable,” or "inactive").

 Statistical-Based Prediction (Sarah Nexus):
o Import the impurity structure into the Sarah Nexus software.
o Run the Ames mutagenicity prediction.

o The software will provide a probabilistic prediction of mutagenicity, often with a confidence
level.

o Expert Review: A qualified toxicologist reviews the outputs from both systems. This review
considers the strength of the alerts, the applicability domain of the models, the concordance
between the two predictions, and any available experimental data for structurally similar
compounds.

o ICH M7 Classification: Based on the expert review, the impurity is assigned to one of the five
ICH M7 classes, which determines the necessary control strategies.[15]

Protocol for Cardiotoxicity and Hepatotoxicity
Prediction

A standardized workflow for predicting organ-specific toxicities is less defined than for
mutagenicity. However, a general approach can be followed:

o Select Appropriate Models: Choose in-silico models that are relevant for the chemical class
(aminosteroids) and the endpoints of interest (cardiotoxicity, hepatotoxicity). These may
include QSAR models, machine learning algorithms, or physiologically based
pharmacokinetic (PBPK) models.

o Data Input: Input the chemical structures of the impurities into the selected models.

e Prediction and Analysis: Run the predictions and analyze the output. This may include a
predicted toxicity score, identification of potential mechanisms of toxicity, or predicted effects
on specific biological pathways.
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o Expert Interpretation: A toxicologist with expertise in the specific organ toxicity should
interpret the results in the context of the known pharmacology and toxicology of rocuronium

and other aminosteroids.

Potential Toxicological Signaling Pathways

The toxicity of rocuronium bromide and its impurities may be mediated through various cellular
signaling pathways. Understanding these pathways can provide mechanistic insights into their
potential adverse effects.

Mutagenicity and the p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in responding to DNA damage.[16]
Genotoxic agents can activate the p53 pathway, leading to cell cycle arrest, DNA repair, or
apoptosis. In-silico models can predict whether a compound is likely to activate this pathway.

Simplified p53 Signaling Pathway in Mutagenicity

DNA Damage
(ATM/ATR Kinases)

p53 Activation

;< >

Click to download full resolution via product page
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Caption: Role of p53 pathway in mutagenicity.

Hepatotoxicity and the TGF- Signaling Pathway

The Transforming Growth Factor-beta (TGF-3) signaling pathway is implicated in various liver
pathologies, including drug-induced liver injury and fibrosis.[17] Certain chemicals can
dysregulate this pathway, leading to hepatocyte apoptosis and the activation of hepatic stellate
cells, which contribute to fibrosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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